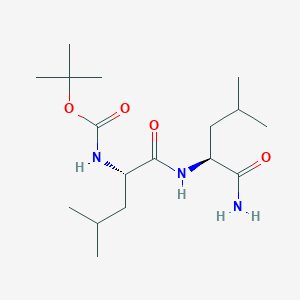

Boc-Leu-Leu-NH2

Description

Context within Synthetic Peptide Chemistry and Peptide Building Blocks

Boc-Leu-Leu-NH2 is a dipeptide composed of two leucine (B10760876) amino acids. The "Boc" prefix indicates the presence of a tert-butyloxycarbonyl protecting group on the N-terminus of the dipeptide. This protecting group is crucial in synthetic peptide chemistry, as it prevents unwanted reactions at the amino group during the step-by-step assembly of a peptide chain. ontosight.ai The "-NH2" at the C-terminus signifies that the terminal carboxyl group is an amide.

In the realm of peptide synthesis, building blocks like this compound are fundamental. caymanchem.com The process of creating longer peptides, known as peptide synthesis, involves the sequential addition of amino acids or small peptide fragments. The Boc protecting group strategy is a well-established method in this process. researchgate.net It allows for controlled, directional peptide bond formation. After the coupling of a Boc-protected amino acid or peptide, the Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a new N-terminal amine ready for the next coupling reaction. masterorganicchemistry.com This cyclical process of coupling and deprotection is the cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic purposes. researchgate.net

Boc-protected amino acids and dipeptides are generally highly soluble in organic solvents, which are commonly used in traditional peptide synthesis. researchgate.net However, there is a growing focus on developing more environmentally friendly methods, including "in-water" peptide synthesis, which also utilizes Boc-protected building blocks. researchgate.netresearchgate.net

Significance of Leucine-Leucine Motifs in Peptide Design

The Leucine-Leucine (Leu-Leu) motif, the core of this compound, is of considerable importance in peptide and protein structure and function. Leucine is a hydrophobic amino acid with a high propensity to form α-helical structures. nih.gov The repetition of leucine residues often leads to the formation of a "leucine zipper" motif. buffalo.edu This structure consists of an α-helix with a periodic repetition of a leucine residue at every seventh position, which facilitates the dimerization of proteins. buffalo.edu

The hydrophobic nature of the leucine side chains allows them to interdigitate with those of another α-helix, creating a stable coiled-coil structure. buffalo.edu This dimerization is critical for the function of many gene regulatory proteins. buffalo.edu

Beyond protein dimerization, leucine motifs play a significant role in the design of antimicrobial peptides (AMPs). mdpi.commdpi.com The arrangement of hydrophobic residues like leucine is crucial for the peptide's ability to interact with and disrupt microbial cell membranes. mdpi.com However, the leucine zipper motif has also been associated with cytotoxicity in mammalian cells, making its strategic placement and modification a key aspect of designing AMPs with improved cell selectivity. mdpi.com Research has shown that substituting leucine with other hydrophobic residues like valine or isoleucine can reduce residual helicity and affect the biological activity of peptides. nih.gov

Overview of Current Research Trajectories Involving this compound and its Derivatives

Current research continues to leverage this compound and its derivatives in various innovative ways. One significant area is in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. For instance, Boc-Leu-OH has been used in the synthesis of peptidomimetics of L-prolyl-L-leucyl-glycinamide (PLG), which modulate dopamine (B1211576) receptor activity. medchemexpress.comnih.gov

Furthermore, Boc-protected leucine derivatives are instrumental in creating combinatorial peptide libraries to study structure-activity relationships. scientificlabs.com Boc-Leu-Leu-OH, a closely related compound, has been utilized in the synthesis of peptide-based curcumin (B1669340) derivatives with potential anticancer activity and in the creation of fluorescent peptides. caymanchem.com

The development of novel peptide synthesis methodologies also features Boc-protected building blocks. Researchers are exploring more sustainable and efficient synthesis techniques, such as liquid-phase peptide synthesis (LPPS) and microwave-assisted synthesis in water, where Boc-protected amino acids and dipeptides are key reagents. researchgate.netcsic.es Additionally, derivatives of this compound are being used to create peptides with unnatural amino acids, such as α,β-didehydroleucine, to confer specific conformational properties and biological activities. nih.gov

Table 1: Properties of Boc-Leu-OH

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 (anhydrous basis) sigmaaldrich.com |

| Melting Point | 85-90 °C sigmaaldrich.com |

| Optical Activity | [α]20/D −25±0.5°, c = 2% in acetic acid sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

Table 2: Research Applications of Boc-Leucine Derivatives

| Derivative | Application | Reference |

|---|---|---|

| Boc-Leu-OH | Synthesis of a potent cytotoxin, PM-94128. | scientificlabs.comsigmaaldrich.com |

| Boc-Leu-OH | Used to generate combinatorial peptide libraries and synthesize peptide models. | scientificlabs.com |

| Boc-Leu-OH hydrate | Synthesis of L-prolyl-L-leucyl-glycinamide peptide mimetics. | medchemexpress.com |

| Boc-Leu-Leu-OH | Synthesis of peptide-based curcumin derivatives with anticancer activity. | caymanchem.com |

| Boc-Leu-Leu-OH | Synthesis of fluorescent peptides. | caymanchem.com |

| Boc-D-Leu-OH H2O | Standard building block for introducing D-leucine (B559557) residues in Boc SPPS. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H33N3O4 |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C17H33N3O4/c1-10(2)8-12(14(18)21)19-15(22)13(9-11(3)4)20-16(23)24-17(5,6)7/h10-13H,8-9H2,1-7H3,(H2,18,21)(H,19,22)(H,20,23)/t12-,13-/m0/s1 |

InChI Key |

IXSNPCNZNIGQSE-STQMWFEESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Conformational Analysis and Molecular Dynamics of Boc Leu Leu Nh2 and Its Analogues

Theoretical and Computational Approaches to Conformational Landscape

Computational methods provide powerful tools for exploring the vast conformational space available to flexible peptides. These approaches can predict low-energy structures, simulate dynamic behavior, and identify propensities for forming ordered secondary structures.

Molecular Mechanics and Quantum Chemical Calculations for Peptide Conformation

The conformational properties of peptides are determined by a delicate balance of intramolecular interactions. researchgate.net Theoretical methods such as molecular mechanics (MM) and quantum chemical (QM) calculations are employed to map the potential energy surface of a peptide and identify its most stable conformations. bsu.edu.az

Molecular mechanics relies on classical physics, using force fields (like AMBER, CHARMM) to calculate the potential energy of a system based on parameters for bond stretching, bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatics. bsu.edu.az This method is computationally efficient and can be applied to very large molecular systems, making it ideal for initial conformational searches and molecular dynamics simulations. bsu.edu.az Quantum chemical calculations, based on quantum mechanics, provide a more accurate description of the electronic structure and energy of a molecule. bsu.edu.azescholarship.org Methods range from semi-empirical approaches like PM3 to more rigorous ab initio calculations (e.g., MP2) and Density Functional Theory (DFT). bsu.edu.azcuni.cz These are often used to refine the energies of conformations initially identified by MM or to study specific interactions where electronic effects are crucial. escholarship.orgcuni.cz A common strategy involves sampling the conformational landscape with an efficient method like molecular dynamics and then reoptimizing the most stable structures with higher-level QM calculations to obtain accurate relative energies. cuni.cz

Table 1: Overview of Computational Methods for Peptide Conformation Analysis

| Method Type | Principle | Typical Application | References |

|---|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics and parameterized force fields (e.g., AMBER, CHARMM) to calculate potential energy. | Conformational searching, molecular dynamics simulations of large systems. | bsu.edu.az |

| Semi-Empirical (e.g., PM3) | A simplified form of QM that uses parameters from experimental data to speed up calculations. | Initial conformational analysis of medium-sized molecules. | bsu.edu.az |

| Density Functional Theory (DFT) | A QM method that calculates the electronic structure based on the electron density. | Predicting chemical shifts, optimizing geometries, calculating reaction energies. | rsc.orgrsc.org |

| ***Ab Initio* (e.g., MP2)** | A QM method that solves the Schrödinger equation from first principles with approximations. | High-accuracy energy calculations for refining structures of small to medium molecules. | cuni.cz |

| Hybrid QM/MM | Combines the accuracy of QM for a reactive or key region with the efficiency of MM for the larger environment. | Studying enzymatic reactions, interactions in complex systems. | escholarship.org |

Molecular Dynamics (MD) Simulations in Varied Solvent Environments

Peptides in solution are not static but exist as a dynamic ensemble of interconverting conformations. ias.ac.in Molecular dynamics (MD) simulations model this behavior by solving Newton's equations of motion for the atoms of the peptide and surrounding solvent molecules over time, providing a trajectory that reveals the peptide's flexibility and conformational preferences. escholarship.orgnih.gov

The choice of solvent is critical, as intermolecular interactions between the peptide and the solvent significantly influence the conformational equilibrium. researchgate.net MD simulations of dipeptides in various solvents have shown that different environments stabilize distinct structures. For instance, simulations of an alanine (B10760859) dipeptide identified four major conformations whose populations varied depending on the solvent:

C7eq: A folded structure with an intramolecular hydrogen bond, found exclusively in the non-polar solvent chloroform.

C5: An extended conformation.

Polyproline II (PII): A left-handed helical structure.

αR: A right-handed α-helical conformation. researchgate.net

These results highlight the "chameleonic" character of peptides, which can adapt their structure by forming or breaking intramolecular hydrogen bonds in response to the polarity of their environment. acs.org The balance between intramolecular forces and intermolecular interactions with the solvent dictates the final conformational profile. researchgate.net

Table 2: Solvent Effects on the Conformation of an Alanine Dipeptide Analogue from MD Simulations

| Solvent | Dielectric Constant | Major Conformations Observed | Key Finding | Reference |

|---|---|---|---|---|

| Chloroform | 4.8 | C7eq, C5 | The non-polar environment favors the intramolecularly hydrogen-bonded C7eq conformation. | researchgate.net |

| Methanol (B129727) | 32.7 | PII, C5, αR | Polar protic solvent disrupts the C7eq fold, favoring more extended and helical forms. | researchgate.net |

| DMSO | 46.7 | PII, C5, αR | High polarity strongly favors the PII conformation. | researchgate.net |

| Water | 80.1 | PII, C5, αR | The highly polar aqueous environment stabilizes extended and helical structures over folded ones. | researchgate.net |

Computational Prediction of Secondary Structure Motifs (e.g., Beta-Turns, Beta-Hairpins)

Beyond general conformational preferences, computational methods can predict the propensity of a peptide sequence to form specific secondary structure motifs, such as β-turns and β-hairpins. researchgate.net A β-turn is a region where the peptide chain reverses its direction, a crucial feature for creating globular structures and mediating molecular interactions. nih.gov

Ab initio quantum chemical calculations can be used to predict the most stable motifs. For example, calculations on model aza-peptides, where the α-carbon is replaced by a nitrogen atom, predicted that placing an aza-leucine residue at the (i+2) position of a turn strongly stabilizes a βII-turn conformation. nih.gov The predicted dihedral angles (φ = +107°, ψ = -4°) for the aza-leucine residue in the model peptide Boc-Phe-azaLeu-Ala-OMe were subsequently confirmed by experimental NMR data. nih.gov This demonstrates the power of computational prediction in guiding the design of peptides with specific folds. Similarly, MD simulations are used to probe the stability and dynamics of β-hairpins, which consist of two antiparallel β-strands connected by a turn. researchgate.netbiorxiv.org

Table 3: Predicted and Experimental Dihedral Angles for a Computationally Designed βII-Turn in Boc-Phe-azaLeu-Ala-OMe

| Residue | Dihedral Angle | Predicted Value (Quantum Calculation) | Experimental Value (NMR) |

|---|---|---|---|

| Phe (i+1) | φ | -59° | -59° |

| ψ | +130° | +127° | |

| azaLeu (i+2) | φ | +90° | +107° |

| ψ | 0° | -4° |

Reference: nih.gov

Experimental Characterization of Conformation

While computational methods provide theoretical models, experimental techniques are essential for validating these predictions and determining the actual structures populated by peptides like Boc-Leu-Leu-NH2 under specific conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent method for determining the three-dimensional structure and dynamics of peptides in solution. ias.ac.inacs.org Unlike X-ray crystallography, which is limited to the solid state, NMR can characterize the ensemble of conformations that may exist in different solvent environments. acs.org

Key NMR parameters provide specific structural constraints:

Chemical Shifts: The resonance frequency of a proton is sensitive to its local electronic environment. Amide (NH) protons involved in intramolecular hydrogen bonds are shielded from the solvent and exhibit distinct chemical shifts, often with a reduced dependence on temperature. ias.ac.inacs.org

³J-Coupling Constants: The coupling constant between an amide proton and its adjacent α-proton (³JNH-Hα) is related to the backbone dihedral angle φ via the Karplus relationship. This allows for the determination of torsional restraints. rsc.org

Nuclear Overhauser Effect (NOE): The NOE detects protons that are close in space (typically <5 Å), regardless of their position in the sequence. The intensity of an NOE signal provides distance constraints between protons, which are crucial for defining the 3D fold, such as identifying the short distances characteristic of a β-turn. tandfonline.com

Studies on analogous Boc-protected peptides have used these techniques to define solution conformations. For example, analysis of Boc-protected tetrapeptides in solution revealed the presence of intramolecular hydrogen bonds and specific NOE contacts consistent with the formation of β-turns. acs.org Furthermore, NMR studies on Boc-Leu-Pro peptides in mixed solvents demonstrated that the equilibrium between different conformers is highly dependent on solvent polarity. nih.gov

Table 4: Representative ¹H NMR Data and Structural Interpretation for a Boc-Protected Tetrapeptide Analogue in Solution

| Parameter | Observed Value | Structural Interpretation | Reference |

|---|---|---|---|

| NH Chemical Shift (δ) | Downfield shift | Indicates the NH group is shielded from solvent, likely in a hydrogen bond. | acs.org |

| Temperature Coefficient (dδ/dT) | Small value (< -3 ppb/K) | Confirms the NH group is involved in a stable intramolecular hydrogen bond. | ias.ac.in |

| ³JNH-Hα Coupling Constant | ~4 Hz | Consistent with a φ dihedral angle of approximately -60°, typical for a helical or turn region. | acs.org |

| NOE Contact | NH(i+2) to Hα(i+1) | Indicates a short distance between these protons, a hallmark of a β-turn. | tandfonline.com |

| NOE Contact | NH(i) to NH(i+1) | A short distance between adjacent amide protons is characteristic of a turn or helical structure. | uzh.ch |

X-ray Crystallography of Boc-Protected Peptide Segments for Solid-State Conformations

X-ray crystallography provides an atomic-resolution view of a molecule's conformation in the solid state. ias.ac.in By diffracting X-rays off a single crystal, one can determine the precise coordinates of each atom, yielding definitive information on bond lengths, bond angles, and torsion angles. acs.orgacs.org

While obtaining suitable crystals of flexible peptides can be challenging, numerous crystal structures of Boc-protected peptide segments have been solved. acs.org These structures provide invaluable benchmarks for understanding fundamental conformational preferences. For example, the X-ray structure of the dipeptide amide Boc-Aib-L-Mag-NHBzl revealed a trans arrangement for the Boc-NH urethane (B1682113) moiety, a common conformation for N-terminally Boc-protected peptides. acs.org

Crystallographic analyses of various Boc-protected tetrapeptides have identified multiple distinct conformations, including canonical type I' and type II' β-turns. acs.org In some cases, different conformations (polymorphs) of the same peptide have been found, highlighting the peptide's intrinsic conformational flexibility. acs.org These solid-state structures serve as excellent models for specific, low-energy conformations that may also be populated in solution.

Table 5: Solid-State Torsion Angles (φ, ψ) for Different β-Turn Conformers of a Boc-Protected Tetrapeptide Analogue Determined by X-ray Crystallography

| Conformer ID | Turn Type | Residue (i+1) φ, ψ | Residue (i+2) φ, ψ | Reference |

|---|---|---|---|---|

| 4a | Type I' | -70.9°, -21.4° | -87.2°, -4.0° | acs.org |

| 4b | Type I' | -70.6°, -22.3° | -87.8°, -2.8° | acs.org |

| 16a | Type II' | -67.7°, 133.0° | 80.7°, 10.1° | acs.org |

| 16b | Type II' | -61.2°, 130.6° | 83.2°, 5.7° | acs.org |

Note: The data represent different polymorphs or symmetry-independent molecules of related peptide sequences designed to form β-turns.

Boc Leu Leu Nh2 As a Versatile Building Block in Complex Chemical Systems

Integration into Longer Peptide Sequences and Oligomers

Boc-Leu-Leu-NH2 is a key intermediate for the synthesis of longer peptide chains and oligomers through sequential coupling reactions. In standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis, the Boc protecting group is removed from the N-terminus of the dipeptide amide to expose a free amine. nih.gov This newly available nucleophile can then be coupled with another N-protected amino acid or peptide fragment. This cycle of deprotection and coupling can be repeated to elongate the peptide chain from the N-terminus of the original this compound unit.

One critical consideration during the synthesis of the dipeptide amide itself is the potential for racemization. For example, the preparation of Boc-L-leucyl-L-leucinamide can sometimes yield a significant percentage of the diastereomeric product, Boc-L-leucyl-D-leucinamide, which must be carefully monitored and controlled.

Role in Combinatorial Peptide Library Generation

Dipeptides and their derivatives are fundamental components in the construction of combinatorial peptide libraries, which are powerful tools for drug discovery and the study of molecular interactions. researchgate.netrsc.org These libraries can be systematically created to contain a vast number of different peptide sequences, which are then screened for binding affinity or biological activity against a specific target.

This compound can serve as a core scaffold in a "dipeptide library." In one approach, known as split-and-pool synthesis, a solid support resin is divided into multiple portions, and a different amino acid is coupled to each. rsc.orgjove.com The portions are then mixed, and the process is repeated. By incorporating a dipeptide amide like this compound, a library can be generated where this specific dipeptide is held constant while the subsequent amino acids are varied, creating a focused library to probe the structural requirements around the Leu-Leu motif.

Alternatively, libraries can be constructed where the dipeptide unit itself is varied. For example, a library of tripeptide-like compounds was designed by coupling a common N-terminal fragment to all possible dipeptides made from a set of 36 natural and non-natural amino amides. acs.org In such a design, this compound could be one of the many dipeptide building blocks used to generate the library's diversity. The simplicity of dipeptide structures often eliminates the need for complex deconvolution steps to identify active compounds from the library mixtures. researchgate.net

Functionalization for Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity. upc.edu The dipeptide scaffold of this compound is an excellent starting point for creating such peptidomimetics.

The rational design of peptidomimetics relies on understanding the bioactive conformation of a parent peptide. The Leu-Leu dipeptide sequence can adopt several key backbone conformations, primarily the polyproline II (PII) and β-strand structures. pnas.org Computational and spectroscopic studies, such as NMR, can determine the preferred conformations of Leu-Leu dipeptides in different environments. eie.grresearchgate.netnih.gov This information is crucial for designing mimetics that lock the molecule into a specific, biologically active shape. For instance, the JIP-1 peptide contains a key Leu-X-Leu motif that forms a γ-turn, which is critical for its interaction with the JNK3 protein. hanyang.ac.kr A peptidomimetic designed from a this compound scaffold could incorporate constraints to favor such a turn structure, potentially leading to a potent JNK3 inhibitor.

To enhance stability and enforce a desired conformation, non-natural or conformationally constrained amino acids can be incorporated into a peptide sequence. researchgate.netnih.govqyaobio.com Starting with this compound, subsequent coupling steps can introduce these specialized building blocks. For example, α,α-disubstituted amino acids like dipropylglycine (B1220447) (Dpg) can be placed next to a Leu-Leu sequence to study their effect on helical conformations. nih.gov Similarly, cyclic amino acids or those with modified side chains can be added to the N-terminus of the deprotected Leu-Leu-NH2. frontiersin.org These modifications can restrict the rotational freedom of the peptide backbone, stabilizing a specific secondary structure and improving biological activity and resistance to proteolysis. ptfarm.pl

Table 1: Examples of Non-Natural Amino Acids for Peptidomimetic Design

| Amino Acid Type | Example | Purpose in Peptidomimetic Design |

|---|---|---|

| α,α-Disubstituted | Dipropylglycine (Dpg) | Induces specific helical conformations. nih.gov |

| Cyclic Amino Acids | 1-Aminocycloheptanecarboxylic acid (Ac7c) | Constrains backbone torsion angles. nih.gov |

| β-Amino Acids | β-Phenylalanine | Creates novel backbone structures (foldamers) and improves stability. nih.gov |

| N-Methylated Amino Acids | N-Methyl-Leucine | Increases metabolic stability and cell permeability. qyaobio.com |

| Photo-crosslinking | L-Azidohomoalanine | Allows for covalent labeling of binding partners. |

Structural Modifications (e.g., C-terminal derivatizations) for Modulating Molecular Properties

The C-terminal amide of this compound is itself a key structural modification. Amidation neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's stability against degradation by certain proteases like carboxypeptidases. protpi.chjpt.com This modification is common in endogenous peptide hormones and is often critical for receptor recognition. protpi.ch

Beyond simple amidation, the C-terminus can be further derivatized to modulate the molecule's properties. For example, the C-terminal amide can be converted into an ester or other functional groups using enzymatic or chemical methods. acs.org Peptide amidases, for instance, can catalyze the cleavage of the C-terminal amide bond, allowing for the subsequent attachment of different nucleophiles. acs.org Additionally, modifications can be made to the amide nitrogen itself, although this is less common. More frequently, modifications are introduced by starting with a different C-terminal derivative altogether, such as a Boc-Leu-Leu-thioester, which is a key intermediate for chemical ligation methods used in protein synthesis.

Table 2: Common Peptide Modifications and Their Purpose

| Modification | Location | Purpose |

|---|---|---|

| Acetylation | N-Terminus | Neutralizes positive charge, mimics natural proteins, increases stability. sigmaaldrich.com |

| Amidation | C-Terminus | Neutralizes negative charge, increases stability against proteases, mimics native peptides. jpt.comsigmaaldrich.com |

| Biotinylation | N-Terminus or Side Chain | Used for affinity purification and detection in immunoassays. sigmaaldrich.com |

| Phosphorylation | Side Chain (Ser, Thr, Tyr) | Studies signal transduction and protein-protein interactions. sigmaaldrich.com |

| Cyclization | Backbone or Side Chains | Stabilizes conformation, increases bioactivity and enzymatic stability. sigmaaldrich.com |

Molecular Interactions and Biochemical Functionality

Enzyme Substrate and Inhibitor Research

The leucyl-leucine (B1605453) sequence is a key recognition motif for several classes of proteases, making peptides incorporating this structure essential tools for studying enzyme specificity, inhibition, and for developing activity assays.

The specificity of proteases is defined by their preference for cleaving peptide bonds adjacent to specific amino acid sequences. Peptides containing leucine (B10760876) are frequently used to probe these preferences.

Proteasomes: The 20S proteasome, a multicatalytic enzyme complex, exhibits several distinct proteolytic activities, including chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolyzing (PGPH) activities. The chymotrypsin-like activity preferentially cleaves after large hydrophobic residues. Consequently, the fluorogenic peptide Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is widely employed as a specific substrate to measure this activity. tandfonline.comresearchgate.net The Leu-Leu sequence in this substrate is critical for its effective binding and cleavage by the proteasome. Similarly, Z-Leu-Leu-Glu-AMC is used to measure post-acidic activity. tandfonline.com

Enteropeptidases: Enteropeptidase is a serine protease that initiates the activation of pancreatic zymogens. While its canonical cleavage site is after a lysine (B10760008) residue in the sequence (Asp)4-Lys, studies with synthetic substrates help to define its broader specificity.

Table 1: Examples of Leucine-Containing Peptides as Protease Substrates

| Peptide Substrate | Target Enzyme/Activity | Purpose | Citations |

|---|---|---|---|

| Suc-Leu-Leu-Val-Tyr-AMC | 20S Proteasome | Measurement of chymotrypsin-like activity | tandfonline.comresearchgate.netacademie-sciences.fr |

| Z-Leu-Leu-Glu-AMC | 20S Proteasome | Measurement of post-acidic activity | tandfonline.com |

| Boc-Leu-Arg-Arg-AMC | 20S Proteasome / Kallikrein 5 | Measurement of trypsin-like activity | tandfonline.comresearchgate.netadipogen.com |

| Boc-Leu-Gly-Arg-AMC | Convertases | Substrate for enzymatic assays | medchemexpress.com |

| Boc-Leu-Ser-Thr-Arg-AMC | Activated Protein C | Fluorogenic substrate for activity measurement | peptide.co.jp |

| FA-Gly-Leu-NH2 | Thermolysin | Substrate for hydrolysis and inhibition studies | nih.gov |

Peptides containing leucine are fundamental to the design of enzyme inhibitors, often serving as scaffolds that mimic the natural substrate. The inhibition of zinc metalloproteases, such as thermolysin, has been extensively studied using peptide analogues. These inhibitors often function as transition-state analogues, where the scissile peptide bond is replaced by a group that mimics the tetrahedral intermediate of peptide hydrolysis. tandfonline.com

N-phosphorylated dipeptides have been synthesized as potent competitive inhibitors of thermolysin. researchgate.net Research shows that the simple phosphoramidate (B1195095) P-Leu-NH2 is an excellent inhibitor of thermolysin, while its parent compound H-Leu-NH2 is about 1000 times less effective. researchgate.net This highlights the critical role of the phosphoryl group in chelating the active site zinc atom. Further studies with N-phosphorylated dipeptides revealed that a hydrophobic P1' amino acid is crucial for binding, and an aromatic residue at P2' also enhances binding affinity. researchgate.net For instance, the inhibition of thermolysin-catalyzed hydrolysis of substrates like FA-Gly-Leu-NH2 has been used to probe the enzyme's active site, suggesting a binding model that involves a hydrophobic specificity pocket. nih.gov

Table 2: Inhibition of Thermolysin by Leucine-Containing Phosphopeptides

| Inhibitor | Inhibition Constant (Ki) | Key Feature | Citations |

|---|---|---|---|

| P-Leu-NH2 | 1.3 µM | Phosphoramidate mimics transition state | researchgate.net |

| P-Leu-Phe-OH | - (Potent inhibitor) | Aromatic P2' residue enhances binding | researchgate.net |

| P-Leu-Trp-OH | - (K_I is ~200x lower than P-Ile-Ala-OH) | Aromatic P2' residue enhances binding | researchgate.net |

The specific sequences cleaved by proteases are exploited to design highly specific biosensors for detecting enzyme activity. These biosensors often consist of a peptide sequence linking a fluorophore and a quencher. Upon cleavage by the target enzyme, the fluorophore is released from the quencher's proximity, resulting in a detectable fluorescent signal.

The substrate Suc-Leu-Leu-Val-Tyr-AMC is a cornerstone for developing biosensors for proteasome activity. researchgate.net It is routinely used in high-throughput screening for proteasome inhibitors and for quantifying proteasome activity in cell lysates and tissue homogenates. tandfonline.comresearchgate.net The development of peptide-based self-assembled monolayers (SAMs) on surfaces represents another frontier for biosensor technology, where conformational changes or cleavage events can be detected electrically or optically. rsc.org Furthermore, dipeptides have been used to immobilize enzymes into hydrogel matrices for the detection of specific analytes. uniroma1.it

Investigation of Enzyme Inhibition Mechanisms (e.g., Thermolysin Inhibition)

Receptor Binding and Modulation Studies (e.g., Dopamine (B1211576) Receptors, Formyl Peptide Receptors)

The di-leucine motif is also present in peptides that interact with G protein-coupled receptors (GPCRs), where the hydrophobic side chains of leucine contribute significantly to binding affinity and receptor modulation.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity for its endogenous ligand. mdpi.comumn.edu

Dopamine Receptors: The endogenous neuropeptide L-prolyl-L-leucyl-glycinamide (PLG) is a well-studied positive allosteric modulator (PAM) of the dopamine D2 receptor. beilstein-journals.orgnih.gov It enhances the binding of dopamine agonists to the receptor. mdpi.com The leucine residue in PLG is critical for its modulatory activity. Peptidomimetics designed based on the PLG structure have been developed to probe its mechanism and have yielded both positive and negative allosteric modulators (NAMs). beilstein-journals.orgnih.gov This dual activity can result from minor stereochemical changes in the scaffold, demonstrating that subtle structural alterations can dramatically change the functional outcome of receptor modulation. nih.govnih.gov

Formyl Peptide Receptors (FPR): The formyl peptide receptor family is involved in innate immunity and inflammation, recognizing N-formylated peptides from bacteria. nih.gov Synthetic peptide antagonists have been developed to study these receptors. The pentapeptide Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) is a selective antagonist of the FPR family, capable of inhibiting receptor-mediated actions. targetmol.commedchemexpress.com The presence of the Leu-Leu sequence in this antagonist suggests its importance for occupying a hydrophobic pocket in the receptor. Research has also shown that even non-formylated peptides derived from bacteria can act as chemoattractants by interacting with the formyl peptide receptor, indicating that the N-formyl group is not an absolute requirement for binding in larger peptides. pnas.org

SAR studies are crucial for understanding how the chemical structure of a peptide relates to its biological activity and for designing more potent and selective molecules.

Table 3: Structure-Activity Relationship of Pro-Leu-Gly-NH2 (PLG) Analogues on Dopamine Receptor Binding

| Analogue | Modification | Activity vs. PLG | Citations |

|---|---|---|---|

| D-Pro-Leu-Gly-NH2 | Inverted stereochemistry at Proline | Comparable | nih.gov |

| Pip-Leu-Gly-NH2 | Proline replaced with Pipecolic acid | Comparable | nih.gov |

| Thz-Leu-Gly-NH2 | Proline replaced with Thiazolidine-4-carboxylic acid | Inactive | nih.gov |

| Spiro-bicyclic peptidomimetics | Constrained scaffolds mimicking β-turns | Can be positive or negative modulators depending on stereochemistry | beilstein-journals.orgnih.govnih.gov |

Ligand Design for Specific Receptor Subtypes

The dipeptide Boc-Leu-Leu-NH2 serves as a fundamental scaffold in medicinal chemistry for the rational design of ligands with high affinity and selectivity for specific receptor subtypes. By systematically modifying its structure—such as altering stereochemistry, constraining conformations, or substituting adjacent amino acids—researchers can fine-tune the molecule's interaction with the target receptor's binding pocket. This approach has been successfully applied to develop selective modulators for a variety of receptor systems, including translocator protein (TSPO), opioid, dopamine, and gastrin receptors.

A significant area of research has been the development of dipeptide ligands for the translocator protein (TSPO), which is involved in neurosteroid synthesis and anxiety. In structure-activity relationship studies of N-phenylpropionyl-Trp-Leu-NH2 analogs, the configuration of the leucine residue was found to be critical for biological activity. The l-leucine-containing diastereomer (GD-102) demonstrated potent anxiolytic effects. However, replacing l-leucine (B1674790) with d-leucine (B559557) (to form GD-123) resulted in a complete loss of anxiolytic activity, highlighting a strict stereochemical requirement at this position for effective binding to the TSPO active site. academpharm.ru Further modifications, such as replacing the leucine residue with glycine, led to a 50-fold decrease in activity, indicating the importance of the leucine side chain for receptor interaction. academpharm.ru

| Compound | Structure | Minimum Effective Dose (mg/kg) | Anxiolytic Activity |

|---|---|---|---|

| GD-102 | N-phenylpropionyl-L-Trp-L-Leu-NH2 | 0.01 | Active |

| GD-128 | N-phenylpropionyl-D-Trp-L-Leu-NH2 | 0.5 | Reduced Activity |

| GD-123 | N-phenylpropionyl-L-Trp-D-Leu-NH2 | Inactive in the 0.1-1.0 range | Inactive |

| GD-129 | N-phenylpropionyl-Gly-L-Leu-NH2 | 0.5 | Reduced Activity |

In the field of opioid receptor research, modifications to leucine-containing peptides have yielded ligands with remarkable subtype selectivity. For example, in a study of [D-Leu⁸]Dynorphin(1-8)-NH2 analogs, where peptide bonds were systematically replaced with a reduced peptide bond (ψ[CH₂NH]), significant changes in receptor affinity were observed. jst.go.jp While replacing the peptide bonds at the N-terminal end drastically reduced affinity for all opioid receptor subtypes (μ, δ, and κ), replacements at other positions led to high κ-receptor affinity. Notably, the analog with a reduced peptide bond between Gly³ and Phe⁴ exhibited exceptionally high selectivity for the κ-receptor, demonstrating how localized structural changes near a leucine residue can dictate receptor subtype preference. jst.go.jp

| Analog | Modification | μ/κ Ki Ratio | δ/κ Ki Ratio | Receptor Selectivity |

|---|---|---|---|---|

| 3ψ4-analog | Reduced peptide bond between Gly³ and Phe⁴ | 339 | 24104 | Extremely High κ-Selectivity |

The principle of using leucine-containing peptides extends to the design of allosteric modulators for G-protein coupled receptors. Peptidomimetics of Pro-Leu-Gly-NH2 (PLG) have been developed as allosteric modulators of the dopamine D2 receptor. nih.govnih.gov By creating conformationally constrained analogs, such as spiro bicyclic lactams that mimic a type VI β-turn, researchers have produced compounds that enhance the binding of dopamine receptor agonists. nih.gov For instance, one such bicyclic peptidomimetic enhanced the binding of the agonist [³H]N-propylnorapomorphine ([³H]NPA) by nearly 20% at a concentration of 100 nM, illustrating that constraining the conformation of the Pro-Leu motif is a viable strategy for developing positive allosteric modulators. nih.gov

Furthermore, analogs based on the C-terminal tetrapeptide of gastrin, Boc-Trp-Leu-Asp-Phe-NH2, have been synthesized to create receptor antagonists from a parent agonist. By introducing a β-homo-aspartic acid residue in place of aspartic acid, researchers successfully converted the gastrin agonist into a series of potent antagonists. nih.gov This demonstrates the importance of the spatial relationship between the leucine residue and the subsequent amino acid for determining whether the ligand will activate or block the receptor. The resulting compounds showed significant inhibitory activity on gastrin-induced acid secretion. nih.gov

| Compound | Structure | Receptor Binding (IC50) |

|---|---|---|

| 10 | Boc-Trp-Leu-β-homo-Asp-NHCH2C6H5 | 1 μM |

| 11 | Boc-Trp-Leu-β-homo-Asp-NHCH2CH2C6H5 | 0.75 μM |

| 12 | Boc-Trp-Leu-β-homo-Asp-Phe-NH2 | 1.5 μM |

| 13 | Boc-Trp-Leu-β-homo-Asp-D-Phe-NH2 | 2 μM |

Supramolecular Chemistry and Self Assembly Properties

Principles of Peptide Self-Assembly in Boc-Leu-Leu-NH2 Derivatives

Peptide self-assembly is a process where individual peptide molecules spontaneously organize into ordered supramolecular structures through non-covalent interactions. This "bottom-up" approach is a powerful tool for creating functional nanoscale materials. nih.govbilkent.edu.tr The ability of peptides, even short ones, to self-assemble is influenced by factors such as their amino acid sequence, concentration, and the surrounding environment. nih.govacs.org

Non-Covalent Interactions as Driving Forces (e.g., Hydrogen Bonding, Van der Waals Forces, π-π Stacking)

The self-assembly of this compound and its derivatives is governed by a combination of non-covalent interactions. These weak forces, while individually less strong than covalent bonds, collectively provide the necessary stability for the formation of well-defined nanostructures. researchgate.netnumberanalytics.comnih.govacs.org Key non-covalent interactions involved include:

Hydrogen Bonding: Hydrogen bonds form between the backbone amide groups (N-H and C=O) of adjacent peptide molecules, contributing significantly to the formation of ordered secondary structures like beta-sheets. acs.orgacs.orgacs.orghelsinki.fi These interactions act as "mechanical clamps" and are fundamental to the stability of many peptide assemblies. acs.org

Hydrophobic Interactions: The non-polar leucine (B10760876) side chains tend to aggregate in aqueous environments to minimize contact with water. This hydrophobic effect is a significant driving force for the initial collapse and assembly of peptide molecules. acs.orgresearchgate.netacs.orgsemanticscholar.org

The interplay and balance between these non-covalent forces dictate the specific self-assembly pathway and the resulting supramolecular architecture. nih.gov

Formation of Hierarchical Supramolecular Nanostructures

The self-assembly of this compound derivatives can lead to the formation of hierarchical supramolecular nanostructures, meaning structures organized at multiple levels of complexity. This hierarchical organization is a hallmark of many self-assembling biological and synthetic systems. mdpi.com

Morphological Diversity (e.g., Spherical Nanoparticles, Micro-tubes, Rods, Nanofibers)

Peptide self-assembly can yield a variety of morphologies, including spherical nanoparticles, micro-tubes, rods, and nanofibers. acs.orgacs.orgresearchgate.netresearchgate.netsemanticscholar.orgrsc.orgsemanticscholar.orgscholaris.caresearchgate.net The specific morphology formed by this compound derivatives is influenced by factors such as concentration, solvent conditions, and the presence of capping groups or modifications. acs.orgacs.orgrsc.org For instance, some Leu-Leu derivatives have been reported to form spherical and tubular structures. researchgate.net The concentration of the peptide can also influence the size and clustering of spherical structures. acs.org

| Morphology | Description | Influencing Factors |

| Spherical Nanoparticles | Spherical aggregates on the nanoscale. | Low concentration, specific capping groups. acs.orgacs.orgacs.org |

| Micro-tubes/Rods | Elongated, cylindrical structures. | Specific capping groups, solvent conditions. researchgate.netresearchgate.net |

| Nanofibers | Filamentous structures with nanoscale diameters. | Specific peptide sequences, solvent conditions. acs.org |

Influence of Terminal Capping Groups and Chemical Modifications on Assembly Morphology

Terminal capping groups and chemical modifications play a crucial role in tuning the self-assembly behavior and the resulting morphology of peptide derivatives, including those of Leu-Leu. researchgate.netsemanticscholar.orgacs.orgrsc.orgresearchgate.net

Terminal Capping Groups: The presence and nature of N-terminal and C-terminal capping groups significantly impact the intermolecular interactions and thus the self-assembly process. researchgate.netsemanticscholar.orgacs.orgrsc.org For example, the Boc group at the N-terminus is known to influence the formation of various nanostructures due to its effect on assembly selectivity. rsc.org Different capping groups can lead to distinct morphologies, highlighting their importance in the rational design of peptide-based biomaterials. researchgate.net

Chemical Modifications: Introducing chemical modifications to the peptide sequence or side chains can alter the balance of non-covalent interactions and consequently direct the self-assembly towards specific structures. semanticscholar.orgresearchgate.net This includes incorporating modified or non-natural amino acids, or conjugating the peptide with other molecules. semanticscholar.orgrsc.org Subtle variations in capping groups or the introduction of modifications can lead to remarkable changes in the self-assembled morphology. researchgate.net

Co-assembly Phenomena with Other Biomolecules and Materials

This compound derivatives can participate in co-assembly processes with other biomolecules and materials. Co-assembly involves the simultaneous self-organization of two or more different molecular components into a single, integrated supramolecular structure. acs.org This phenomenon allows for the creation of more complex and potentially multifunctional materials with properties that are a synergistic outcome of the individual components. acs.org Examples in peptide systems include co-assembly with porphyrin derivatives or other peptide sequences, leading to hybrid nanostructures with tailored properties. semanticscholar.org

Applications in Soft Materials Science and Bionanotechnology

The self-assembly properties of this compound and its derivatives make them promising building blocks for applications in soft materials science and bionanotechnology. bilkent.edu.trresearchgate.netunimi.it The ability to form diverse and well-defined nanostructures with tunable properties is highly valuable in these fields. bilkent.edu.trresearchgate.net Potential applications include:

Biomaterials: Self-assembled peptide structures can form biocompatible and biodegradable soft materials like hydrogels, which are useful as scaffolds for tissue engineering and regenerative medicine. researchgate.netacs.orgresearchgate.net

Drug Delivery: Peptide nanostructures can serve as carriers for the encapsulation and controlled release of therapeutic agents. nih.govacs.orgresearchgate.netacs.orgresearchgate.net

Biosensors and Bioimaging: The ability of these materials to interact with biological systems and their tunable optical properties can be exploited for sensing and imaging applications. acs.org

Catalysis: Peptide assemblies can act as scaffolds for immobilizing enzymes or as self-assembled catalysts. acs.orgacs.orgunimi.it

Environmental Applications: Self-assembled peptide networks have shown potential in applications such as adsorbing toxic dyes from water. semanticscholar.org

The ease of synthesis, low cost, and chemical diversity of amino acids and short peptides make them attractive candidates for the development of next-generation biomaterials and functional nanostructures. semanticscholar.org

Hydrogel Formation and Properties

The self-assembly of peptides can lead to the formation of hydrogels, which are three-dimensional networks capable of encapsulating large volumes of water. acs.orgchemrxiv.org Hydrogel formation by peptide-based gelators is influenced by factors such as the amino acid sequence, terminal modifications (like the Boc group), and environmental conditions (e.g., pH, solvent). acs.orgjyu.firesearchgate.net

While direct information on this compound hydrogel formation is limited in the search results, related peptides containing leucine and Boc protection have been shown to form hydrogels. For instance, Boc-protected tripeptides containing leucine and lysine (B10760008) have demonstrated hydrogelation properties, with the presence of Boc groups improving hydrogel characteristics. jyu.firesearchgate.net The self-assembly of these peptides into fibrous networks is typically responsible for entrapping water and forming the gel structure. semanticscholar.orgacs.org The mechanical properties of peptide hydrogels, such as stiffness and viscoelasticity, can be evaluated using techniques like oscillatory rheology. chemrxiv.org

Development of Functional Nanomaterials through Peptide Self-Assembly

Peptide self-assembly is a powerful bottom-up approach for creating functional nanoscale structures. bilkent.edu.tr The ability of peptides to self-assemble into well-defined architectures makes them suitable building blocks for developing functional nanomaterials with diverse applications. bilkent.edu.tracs.org

The incorporation of hydrophobic amino acids like leucine and phenylalanine is known to promote self-assembly into extended structures, which can be utilized in the design of nanomaterials. acs.orgacs.org The resulting peptide nanostructures can exhibit various morphologies, including nanofibers, nanoribbons, and nanospheres, depending on the peptide design and assembly conditions. acs.orgacs.org

The functionalization of self-assembling peptides allows for the creation of nanomaterials with specific properties. For example, peptide conjugates with bulky aromatic terminal groups can enhance self-assembly and lead to novel optoelectronic properties. acs.org Enzyme-instructed self-assembly is another strategy used to precisely tune and functionalize peptide nanostructures. acs.org

While specific examples of functional nanomaterials developed solely from this compound are not explicitly detailed in the provided search results, the principles of peptide self-assembly involving leucine-containing sequences and Boc protection, as discussed in the context of hydrogels and other peptide assemblies, suggest its potential as a building block for such materials. The self-assembly of Boc-protected dipeptides, including N-Boc-Leu-Leu, into nanofibrillar networks with β-sheet structures has been reported. semanticscholar.org These self-assembled structures form the basis for developing functional nanomaterials with potential applications in various fields. bilkent.edu.tracs.org

Q & A

Q. Purity validation :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Aim for >95% purity .

- Mass spectrometry : Confirm molecular weight (expected [M+H]+: ~373.5 g/mol).

Q. Critical considerations :

- Monitor racemization via CD spectroscopy or chiral HPLC.

- Document solvent purity and reaction temperatures to ensure reproducibility .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy :

- 1H NMR : Identify backbone amide protons (δ 6.5–8.5 ppm) and Boc tert-butyl groups (δ 1.4 ppm).

- 13C NMR : Confirm carbonyl carbons (δ 170–175 ppm) and leucine side chains (δ 20–45 ppm) .

- IR spectroscopy : Detect amide I (1640–1680 cm⁻¹) and amide II (1520–1550 cm⁻¹) bands to verify secondary structure .

Data interpretation tip : Compare spectra with reference databases (e.g., BioMagResBank) to resolve overlapping peaks .

Advanced: How can solvent polarity and pH influence the conformational stability of this compound in experimental setups?

Answer:

- Solvent effects :

- Polar aprotic solvents (e.g., DMSO) : Stabilize β-sheet conformations via strong hydrogen-bonding networks.

- Nonpolar solvents (e.g., chloroform) : Promote α-helix or random coil structures due to reduced solvation .

- pH dependence :

- Acidic conditions (pH < 4) may protonate the C-terminal amide, altering aggregation behavior.

- Neutral to basic pH (7–9) enhances solubility but risks deprotecting the Boc group if prolonged .

Methodological recommendation : Use circular dichroism (CD) spectroscopy under varying solvent/pH conditions to map conformational changes .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound across studies?

Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native proteases).

- Sample preparation : Aggregation due to improper lyophilization or storage buffers.

Q. Resolution strategies :

Replicate studies : Independently reproduce assays using identical protocols .

Control experiments : Include known inhibitors (e.g., leupeptin) to validate assay sensitivity .

Meta-analysis : Statistically compare data distributions using tools like ANOVA or Bayesian inference to identify outliers .

Advanced: What computational methods complement experimental studies of this compound’s interaction with biological targets?

Answer:

- Molecular docking (e.g., AutoDock Vina) : Predict binding modes with proteases or receptors. Use crystal structures (PDB) for accuracy .

- MD simulations (e.g., GROMACS) : Simulate peptide-ligand dynamics over 50–100 ns to assess stability of hydrogen bonds and hydrophobic interactions .

- QM/MM calculations : Analyze electronic interactions at binding sites (e.g., charge transfer in enzyme active sites) .

Validation : Compare computational binding energies with experimental IC50/Kd values .

Basic: What are the best practices for storing this compound to prevent degradation?

Answer:

- Short-term : Store at –20°C in lyophilized form with desiccants.

- Long-term : Aliquot and store at –80°C under argon to avoid oxidation.

- Solubility : Reconstitute in DMSO (10 mM stock) and avoid freeze-thaw cycles .

Quality check : Reanalyze purity via HPLC after 6 months or if precipitation occurs .

Advanced: How can researchers design experiments to elucidate the role of this compound in modulating protease activity?

Answer:

- Kinetic assays : Use fluorogenic substrates (e.g., Mca-peptide-Dnp) to measure kcat/Km in the presence of varying this compound concentrations .

- Inhibitor profiling : Compare IC50 values against structurally related peptides (e.g., Boc-Leu-Leu-Leu-NH2) to assess specificity .

- Structural analysis : Co-crystallize the peptide with target proteases (e.g., trypsin) to resolve binding motifs .

Statistical rigor : Perform triplicate trials and report mean ± SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.